1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid is an organic compound that belongs to the class of piperidinecarboxylic acids This compound features a piperidine ring substituted with a carboxylic acid group and a pyrimidine ring substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine in the presence of a base.
Ethoxylation: The pyrimidine ring is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Coupling Reaction: The ethoxypyrimidine and piperidine rings are coupled together using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Pyridin-4-yl-ethyl)piperidine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Ethyl 4-piperidinecarboxylate: Similar structure but with an ethyl ester group instead of a carboxylic acid group.
Uniqueness: The presence of the ethoxypyrimidine moiety in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-11-7-10(13-8-14-11)15-5-3-9(4-6-15)12(16)17/h7-9H,2-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDHKUZKHFBXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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